molecular formula C16H26O B1618266 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- CAS No. 70092-23-8

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Cat. No.: B1618266
CAS No.: 70092-23-8
M. Wt: 234.38 g/mol
InChI Key: QLDFUXZWCMSFEO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- can be synthesized through various methods. One common method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .

Industrial Production Methods

In industrial settings, the production of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.

Scientific Research Applications

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has a wide range of applications in scientific research . In chemistry, it is used as a starting material for the synthesis of various organic compounds. In biology and medicine, it is studied for its potential therapeutic properties and its role in biological pathways. In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .

Mechanism of Action

The mechanism of action of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

70092-23-8

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

(E)-5-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one

InChI

InChI=1S/C16H26O/c1-12(2)11-14(17)8-9-15-13(3)7-6-10-16(15,4)5/h7-9,12,15H,6,10-11H2,1-5H3/b9-8+

InChI Key

QLDFUXZWCMSFEO-CMDGGOBGSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=O)CC(C)C)(C)C

SMILES

CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C

99948-88-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.